(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 7-Amca, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid or 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is the bacterial cell wall . It has the ability to penetrate bacterial cell walls and inhibit their synthesis .
Mode of Action
7-Amca acts by binding reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, which consequently reduces the amount of bleeding post-surgery .
Biochemical Pathways
The biochemical pathway of 7-Amca involves the conversion of cephalosporin C into 7-ACA, which is then transformed into 7-Amca . This transformation is achieved through a seven-step procedure that includes the introduction of a 7 α-methoxy group to the cephalosporin nucleus .
Pharmacokinetics
It is known that most elimination takes place during the first eight hours, giving an apparent elimination half-life of approximately two hours . The plasma clearance ranges between 110–116 ml/min, and the urinary recovery of the compound exceeds 95% of the dose .
Result of Action
The result of 7-Amca’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes 7-Amca effective against many pathogenic microorganisms and resistant Gram-negative bacteria .
Action Environment
The action of 7-Amca can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents. It is soluble in DMF, DMSO, and aqueous base . Furthermore, its fluorescence properties, which are used for protein labeling, can be influenced by the presence of other fluorescent compounds .
Properties
CAS No. |
24701-69-7 |
---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1 |
InChI Key |
BDSDFCVDQUGOFB-XNCJUZBTSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Isomeric SMILES |
COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
7-AMCA; 7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-methoxymethyl-Δ3-cephem-4-carboxylic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-AMCA in the pharmaceutical industry?
A: 7-AMCA serves as a key building block in producing commercially important cephalosporin antibiotics. [, , ] These antibiotics are crucial for treating bacterial infections.
Q2: How is 7-AMCA synthesized?
A: 7-AMCA is typically synthesized through a nucleophilic substitution reaction using 7-Aminocephalosporanic acid (7-ACA) and 5-Mercapto-1-methyl-1,2,3,4-tetrazole (5-MMT) as starting materials. [, , , ] This reaction is usually carried out in acetic acid with methylsulfonic acid as a catalyst.
Q3: What factors influence the yield and purity of 7-AMCA during synthesis?
A: Research indicates that several factors affect 7-AMCA synthesis, including the molar ratio of reactants (7-ACA and 5-MMT), catalyst concentration, reaction temperature, and duration. [, , ] Optimizing these parameters is crucial for maximizing yield and achieving high purity.
Q4: How is the structure of 7-AMCA confirmed?
A: The synthesized 7-AMCA is typically characterized using spectroscopic techniques like 1H-NMR, FT-IR, and elemental analysis. [, , , ] These methods help confirm the molecular structure and purity of the synthesized compound.
Q5: Are there efforts to optimize the synthesis of 7-AMCA?
A: Yes, researchers have explored optimization strategies like orthogonal quadratic regression design to establish mathematical models for predicting optimal reaction conditions. [] These models help determine the ideal combination of factors to enhance 7-AMCA yield and purity.
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